N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide
Overview
Description
“2-Acetamido-4-(4-hydroxyphenyl)thiazole” is a chemical compound with the empirical formula C11H10N2O2S . It has a molecular weight of 234.27 . This compound is solid in form .
Synthesis Analysis
While specific synthesis methods for “2-Acetamido-4-(4-hydroxyphenyl)thiazole” were not found, related compounds such as N-(substituted Phenyl)-2-chloroacetamides have been synthesized and studied for their antimicrobial potential . Another study synthesized a series of novel ethyl 4‐(methyl or trifluoromethyl)‐2‐(2‐(substituted phenoxy)acetamido)thiazole‐5‐carboxylates .
Molecular Structure Analysis
The molecular structure of “2-Acetamido-4-(4-hydroxyphenyl)thiazole” includes a five-membered thiazole ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The InChI string is 1S/C11H10N2O2S/c1-7(14)12-11-13-9(6-16-11)8-4-2-3-5-10(8)15/h2-6,15H,1H3,(H,12,13,14)
.
Physical and Chemical Properties Analysis
“2-Acetamido-4-(4-hydroxyphenyl)thiazole” is a solid compound . It has a molecular weight of 234.28 g/mol, and its exact mass and monoisotopic mass are 234.04629874 g/mol . The compound has a topological polar surface area of 90.5 Ų .
Scientific Research Applications
Antitumor Activity
2-Acetamido-4-(4-hydroxyphenyl)thiazole and its derivatives exhibit significant potential in antitumor activity. Research by El-Messery et al. (2012) demonstrates that certain analogs of this compound show broad-spectrum antitumor effects, particularly against leukemia cell lines. These compounds were evaluated for their activity at a single dose of 10 μM, indicating their efficacy in inhibiting cancer cell growth (El-Messery et al., 2012).
Antimicrobial Activity
Another significant application of 2-Acetamido-4-(4-hydroxyphenyl)thiazole derivatives is in the realm of antimicrobial activity. Saravanan et al. (2010) synthesized novel thiazole derivatives that showed substantial anti-bacterial and anti-fungal activities. These compounds were effective against various strains, including Staphylococcus aureus and Escherichia coli, indicating their potential in combating microbial infections (Saravanan et al., 2010).
Mechanism of Action
Target of Action
N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide, also known as 2-Acetamido-4-(4-hydroxyphenyl)thiazole, is a compound that belongs to the class of thiazoles . Thiazoles are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the specific biological activity they exhibit . For instance, some thiazole derivatives can inhibit the biosynthesis of certain bacterial lipids, contributing to their antimicrobial activity .
Biochemical Pathways
It is known that thiazole derivatives can affect various biochemical pathways depending on their specific biological activity . For example, some thiazole derivatives can inhibit the biosynthesis of certain bacterial lipids, affecting the bacterial cell wall synthesis pathway .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Safety and Hazards
“2-Acetamido-4-(4-hydroxyphenyl)thiazole” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion or irritation and serious eye damage or eye irritation. It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a target organ .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-Acetamido-4-(4-hydroxyphenyl)thiazole within cells and tissues are not well-characterized. It is possible that this compound interacts with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
N-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-7(14)12-11-13-10(6-16-11)8-2-4-9(15)5-3-8/h2-6,15H,1H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUWPBGOUVNUAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60802603 | |
Record name | N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60802603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64309-02-0 | |
Record name | N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60802603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 64309-02-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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